Phyllostine
Overview
Description
Preparation, Characterization, and Catalytic Application of Phyllosilicate
Phyllosilicates, which include minerals such as micas, chlorite, and talc, are notable for their unique layered structure and the ability to incorporate transition metals like Ni, Co, and Cu into their framework . These minerals are characterized by high thermal and hydrothermal stability, making them suitable for catalytic applications in both high-temperature gas reactions and low-temperature liquid reactions . The preparation of phyllosilicate materials involves various morphologies, and their characterization is crucial to understanding their properties and enhancing their performance in catalysis .
Atomic Theories of Phyllosilicates
Atomic-level studies of phyllosilicates have provided insights into the structure and bonding within their layers, the effects of cation substitution, and the bonding between layers . These studies are essential for understanding the physical and chemical properties of phyllosilicates and have highlighted the need for future research in areas such as ion exchange reactions and electron transport .
Phyllostoxin and Phyllostin: Bioactive Metabolites
Phyllostoxin and phyllostin are two metabolites produced by the fungal pathogen Phyllosticta cirsii, which has potential as a biocontrol agent . Phyllostoxin, in particular, has shown high phytotoxicity, causing rapid necrosis in punctured leaves of Cirsium arvense . The structural differences between phyllostoxin and phyllostin highlight the importance of active functional groups in the former, which are absent in the latter .
Membrane Interactions of Phylloseptin Peptides
Phylloseptin-1, -2, and -3 are antimicrobial peptides whose interactions with membranes have been studied using solid-state NMR spectroscopy . These studies have revealed how subtle changes in the peptides' structures affect their biological activities and membrane interactions .
Phyllostictine A: In Vitro Production and Toxicity
Phyllostictine A is a toxin produced by Phyllosticta cirsii and has been studied for its potential as a natural herbicide . The production of this toxin under various cultural conditions and its phytotoxicity on plant protoplasts have been evaluated, with findings supporting its use in biocontrol .
Structural Revision and Biosynthesis of Phyllostictines
The structure of phyllostictines has been revised to a series of bicyclic 3-methylene tetramic acids . Genome sequencing of Phyllosticta cirsii has revealed a biosynthetic gene cluster responsible for the production of phyllostictines, and knockout experiments have confirmed this link .
Anticancer Activity and Structure-Activity Relationships of Phyllostictine A
Phyllostictine A has been characterized for its in vitro anticancer activity and toxicity . The compound's interaction with GSH suggests a mechanism of action involving the formation of a complex through a Michael attack . Structure-activity relationship analyses have provided preliminary insights into the anticancer activity of phyllostictine A and related compounds .
Synthesis of Phyllostictine Analogues with Herbicidal Activity
The synthesis of phyllostictine analogues has been achieved through ring-closing metathesis reactions of α-methylene-β-lactams . These analogues mimic key structural elements of phyllostictine A and have shown phytotoxic activity, suggesting the importance of the α-methylene-β-lactam subunit in the herbicidal activity of phyllostictine A .
Distribution of Phyllosilicates on the Surface of Ceres
The distribution of phyllosilicates on the dwarf planet Ceres has been studied using data from the Dawn spacecraft . The presence of Mg- and NH4-bearing phyllosilicates across Ceres' surface indicates a global aqueous alteration process in the planet's geological history .
Raman Spectral Features of Phyllosilicates
A comprehensive Raman spectroscopic study of phyllosilicates has been conducted to distinguish them from other silicate structural types . The study provides empirical rules for identifying and characterizing phyllosilicates based on their Raman spectral patterns, which is significant for planetary surface exploration and laboratory studies of terrestrial samples .
Scientific Research Applications
Natural Herbicide Potential :
- Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production was studied under different media and cultural conditions, and its phytotoxicity was evaluated on tobacco and C. arvense protoplasts (Zonno et al., 2008).
- Another study on Phyllosticta cirsii identified phyllostoxin and phyllostin, metabolites with potential herbicidal activity. Phyllostoxin exhibited significant phytotoxicity, suggesting its role in biocontrol (Evidente et al., 2008).
Pest Control :
- Phyllostine acetate and phyllostine isolated from the endophytic fungus Diaporthe miriciae showed strong antifeedant, contact toxicity, and oviposition deterrent activities against Plutella xylostella larvae, indicating their potential as natural pest control agents (Ratnaweera et al., 2019).
Anticancer Activity :
- Phyllostictine A, isolated from Phyllosticta cirsii, was evaluated for its in vitro anticancer activity and toxicity. It showed growth-inhibitory activity in both normal and cancer cells, with a significant effect on proliferating cells (Le Calvé et al., 2011).
Structural Insights :
- The X-ray crystal structure of phyllostin, another metabolite produced by Phyllosticta cirsii, was reported, providing insights into its molecular configuration (Tuzi et al., 2009).
Phyllostictines Analysis :
- Phyllostictines A–D, oxazatricycloalkenones produced by Phyllosticta cirsii, were isolated and characterized. Phyllostictine A demonstrated phytotoxicity and some antibiotic activity against Gram-positive bacteria, highlighting the diverse biological activities of these compounds (Evidente et al., 2008).
Biosynthesis of Phyllostictines :
- A study on the structural revision and biosynthesis of phyllostictines A and B revealed their true structures as bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllostica cirsii identified a biosynthetic gene cluster responsible for phyllostictines production (Trenti & Cox, 2017).
Safety And Hazards
properties
IUPAC Name |
(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELZLHJHUZIGY-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181723 | |
Record name | Phyllostine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phyllostine | |
CAS RN |
27270-89-9 | |
Record name | Phyllostine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phyllostine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYLLOSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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